![molecular formula C18H15N3O2 B3017055 (E)-N-([2,4'-联吡啶]-3-基甲基)-3-(呋喃-2-基)丙烯酰胺 CAS No. 2035006-89-2](/img/structure/B3017055.png)

(E)-N-([2,4'-联吡啶]-3-基甲基)-3-(呋喃-2-基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

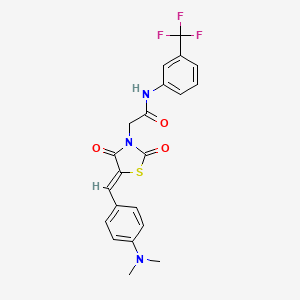

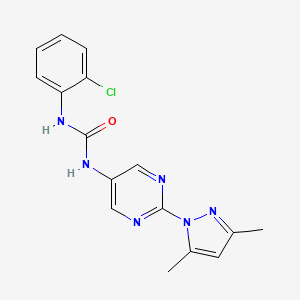

Furan is a colorless, volatile liquid that has a distinctively sweet, ether-like odor . Acrylamide is a chemical produced naturally in food as a result of cooking and processing at high temperatures . Bipyridine is a type of nitrogenous compound that is often used in inorganic chemistry as a ligand.

Synthesis Analysis

Furfuryl alcohol, which contains a furan ring, can be manufactured industrially by hydrogenation of furfural . The synthesis of furan derivatives has been studied extensively, with methods including the use of catalysts such as Indium Powder .Molecular Structure Analysis

Furan is a heterocyclic organic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms . The molecular structure of acrylamide and bipyridine would add complexity to this base structure.Chemical Reactions Analysis

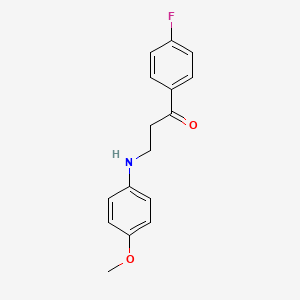

Furan can undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . Furan derivatives have been used in the synthesis of various compounds, indicating a wide range of potential chemical reactions .Physical And Chemical Properties Analysis

Furan is a colorless, volatile liquid that is miscible with but unstable in water. It is soluble in common organic solvents .科学研究应用

对映选择性合成

- 研究人员报告了使用绿色有机化学方法合成相关化合物。具体而言,在微波辐射下,使用海洋和陆地来源的真菌实现了E-2-氰基-3(呋喃-2-基)丙烯酰胺的对映选择性合成。该方法提供了具有不常见的CN-带有手性的立体中心的化合物 (Jimenez et al., 2019).

抗病毒特性

- 一项研究发现了一种与"(E)-N-([2,4'-联吡啶]-3-基甲基)-3-(呋喃-2-基)丙烯酰胺"密切相关的化合物,它抑制 SARS 冠状病毒解旋酶的酶活性。该化合物显示出对 ATP 水解和双链 DNA 解旋的有希望的抑制,表明潜在的抗病毒应用 (Lee et al., 2017).

细胞毒性剂

- 包括与"(E)-N-([2,4'-联吡啶]-3-基甲基)-3-(呋喃-2-基)丙烯酰胺"类似的化合物的丙烯酰胺类似物重点文库已被合成作为癌症治疗的广谱细胞毒性剂。这些化合物在各种癌细胞系中显示出显着的生长抑制作用 (Tarleton et al., 2013).

晶体结构分析

- 已经分析了相关的N-甲苯磺酰丙烯酰胺化合物的晶体结构,提供了对类似化合物的分子构型和潜在相互作用的见解 (Cheng et al., 2016).

神经药理学应用

- 一项专注于结构相似的3-呋喃-2-基-N-对甲苯基丙烯酰胺的研究证明了其作为α7烟碱乙酰胆碱受体的正变构调节剂的作用,表明在治疗小鼠的焦虑样行为方面有潜在应用 (Targowska-Duda et al., 2019).

新型衍生物的合成

- 涉及使用类似化合物的1-芳基吡唑及其N-和S-糖苷的合成研究已显示出在抗病毒应用中的潜力。特定的衍生物对水泡性口炎病毒表现出有希望的活性 (El-Telbani et al., 2011).

智能聚合物应用

- 含有类似基团的丙烯酰胺共聚物因其可逆的氧化还原行为而受到研究,导致其低临界溶液温度(LCST)发生变化,表明具有"智能"材料应用的潜力 (Fu et al., 2010).

癌症研究

- 发现与"(E)-N-([2,4'-联吡啶]-3-基甲基)-3-(呋喃-2-基)丙烯酰胺"类似的氨基噻唑衍生物具有很强的抗癌活性,并且研究了它们与KPNB1等特定蛋白质的相互作用,表明它们作为靶向抗癌剂的潜力 (Kim et al., 2016).

作用机制

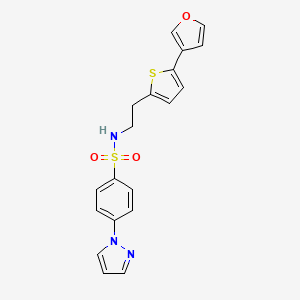

Target of Action

The primary target of this compound is single stranded DNA . The compound is part of a class of furan-modified peptide nucleic acid (PNA) probes that are designed for covalent targeting of single stranded DNA through a crosslinking strategy .

Mode of Action

The compound interacts with its target, single stranded DNA, through a process of hybridization and furan-oxidation based crosslinking . This interaction results in the formation of a crosslinked product between the compound and the DNA .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA processing and replication. The crosslinking of the compound to the DNA can potentially disrupt normal DNA replication and transcription processes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with DNA. The crosslinking of the compound to DNA can potentially disrupt normal cellular processes such as DNA replication and transcription .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound and its ability to crosslink with DNA can be affected by factors such as pH, temperature, and the presence of other chemical species

安全和危害

未来方向

属性

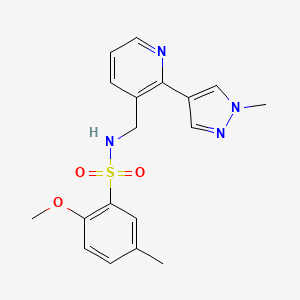

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-17(6-5-16-4-2-12-23-16)21-13-15-3-1-9-20-18(15)14-7-10-19-11-8-14/h1-12H,13H2,(H,21,22)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYYFMUHOWFTCB-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016973.png)

![N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3016977.png)

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide](/img/structure/B3016981.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3016983.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3016986.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B3016988.png)

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3016990.png)